molecular formula C11H9ClOS B8728945 2-[(4-Chlorophenoxy)methyl]thiophene CAS No. 90703-58-5

2-[(4-Chlorophenoxy)methyl]thiophene

Cat. No. B8728945
Key on ui cas rn: 90703-58-5
M. Wt: 224.71 g/mol
InChI Key: VCRBMVMTDAJBFI-UHFFFAOYSA-N
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Patent
US04701207

Procedure details

To a solution of 51.75 g (0.29 m) of 2-bromomethylthiophene and 38.6 g (0.3 m) of 4-chlorophenol in 400 ml of acetonitrile was added, all at once, 38.6 g of powdered potassium carbonate. The resulting mixture was stirred and heated at reflux for one (1) hour. The solvent was removed by evaporation under reduced pressure and 400 ml of water was added to the residue. The resulting aqueous mixture was extracted three times with 200 ml portions of ether. The organic extracts were combined and then washed sequentially with 50 ml of a 10 percent sodium hydroxide solution, 300 ml of water and 300 ml of a saturated sodium chloride solution. The extracts were dried over magnesium sulfate and the solvent removed by evaporation under reduced pressure. The residue was an orange oil which slowly solidified upon standing. Distillation of the residue gave a main fraction boiling at 96°-100° C. at 0.01 millimeter of mercury. The crude product slowly crystallized and was purified by recrystallization from hexane. The (4-chlorophenoxy)methylthiopene product, a white solid, was recovered in a yield of 41 g (63 percent of theoretical) and melted at 45°-47° C.
Quantity
51.75 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:4][CH:5]=[CH:6][CH:7]=1.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:2][C:3]2[S:4][CH:5]=[CH:6][CH:7]=2)=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
51.75 g
Type
reactant
Smiles
BrCC=1SC=CC1
Name
Quantity
38.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
38.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure and 400 ml of water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted three times with 200 ml portions of ether
WASH
Type
WASH
Details
washed sequentially with 50 ml of a 10 percent sodium hydroxide solution, 300 ml of water and 300 ml of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue
CUSTOM
Type
CUSTOM
Details
gave a main fraction boiling at 96°-100° C. at 0.01 millimeter of mercury
CUSTOM
Type
CUSTOM
Details
The crude product slowly crystallized
CUSTOM
Type
CUSTOM
Details
was purified by recrystallization from hexane
CUSTOM
Type
CUSTOM
Details
The (4-chlorophenoxy)methylthiopene product, a white solid, was recovered in a yield of 41 g (63 percent of theoretical) and melted at 45°-47° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(OCC=2SC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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